![molecular formula C7H8N2O3 B1391770 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid CAS No. 1219827-74-3](/img/structure/B1391770.png)
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
説明
“2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . The IUPAC name for this compound is [ (6-methyl-3-pyridazinyl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” is 1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” has a molecular weight of 168.15 g/mol . It has a XLogP3-AA value of 0.1, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The topological polar surface area of the compound is 72.3 Ų .科学的研究の応用
Yeast Cell Death Regulation by Acetic Acid
Acetic acid has been extensively studied for its role in the yeast research field, particularly its involvement in cell death regulation. Research has elucidated the molecular events in yeast cell death induced by acetic acid, offering insights into targets that can be modulated in biotechnology and biomedicine. This understanding has implications for designing improved strategies in these fields, making it a valuable area of study (Chaves et al., 2021).
Acetic Acid Bacteria in Fermentation
The unique metabolism of acetic acid bacteria (AAB) plays a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and certain beers. The physiological aspects of AAB, particularly their role in transforming substrates into valuable products for the food and beverage industry, have been comprehensively reviewed. This includes their significance in vinegar production and the potential health benefits associated with consuming AAB-fermented products (Lynch et al., 2019).
Pyrolysis of Polysaccharides
Studies have focused on understanding the pyrolytic behavior of polysaccharides, particularly the chemical mechanisms involved in forming products like acetic acid during pyrolysis. This research provides insight into the effects of linkage types and additives on pyrolytic pathways, contributing to a better understanding of the formation of acetic acid and other compounds from polysaccharides (Ponder & Richards, 2010).
Wastewater Disinfection
Peracetic acid, closely related to acetic acid, is recognized for its broad spectrum of antimicrobial activity. It has been increasingly considered for wastewater disinfection due to its effectiveness and the absence of persistent toxic residuals or by-products. The benefits and challenges associated with using peracetic acid in wastewater treatment have been reviewed, highlighting its potential in this field (Kitis, 2004).
特性
IUPAC Name |
2-(6-methylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAVUYXOLCRZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



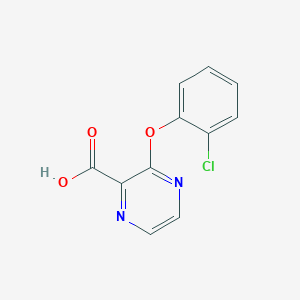

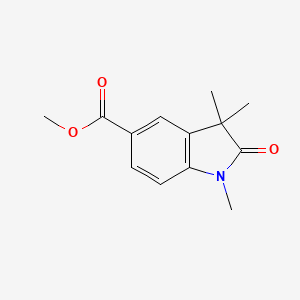
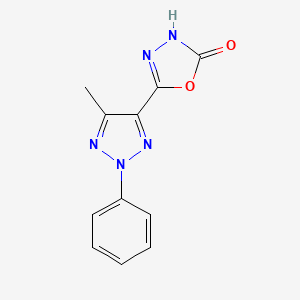
![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

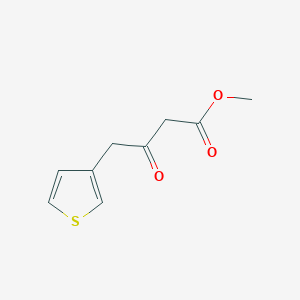
![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)
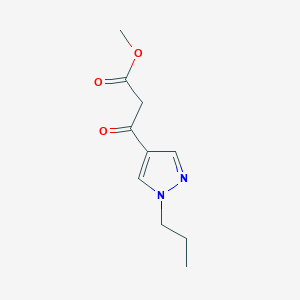
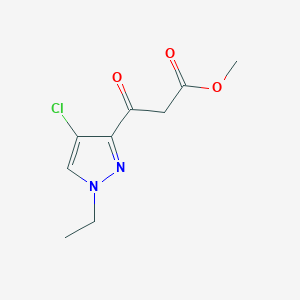
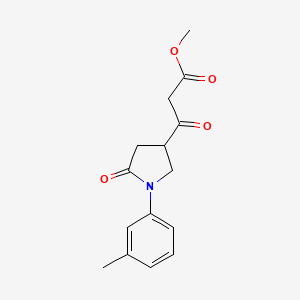
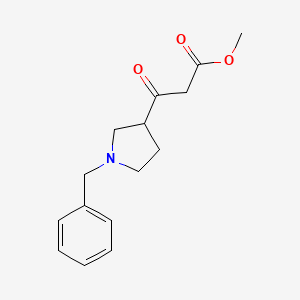
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)
![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)